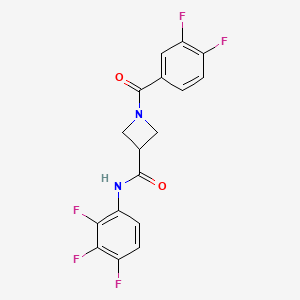

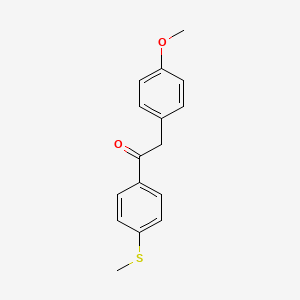

2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone” is a type of aromatic ketone. It contains two phenyl rings, one of which has a methoxy group (-OCH3) attached, and the other has a methylthio group (-SCH3) attached. The two phenyl rings are connected by a carbonyl group (C=O), forming a ketone .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings, which are planar and conjugated systems. The methoxy and methylthio groups are electron-donating groups, which could potentially activate the phenyl rings towards electrophilic aromatic substitution .Chemical Reactions Analysis

As an aromatic ketone, this compound could undergo a variety of reactions. The carbonyl group could be reduced to form an alcohol, or it could react with a nucleophile in a nucleophilic acyl substitution reaction. The aromatic rings could also undergo electrophilic aromatic substitution, especially at the positions ortho and para to the methoxy and methylthio groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an aromatic ketone, it would likely be a solid at room temperature. The presence of the methoxy and methylthio groups could increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Structural Analysis

- 2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone and its analogues have been synthesized and analyzed for their structural properties. For instance, a study investigated the structural characteristics of various substituted 1-(2-hydroxy-phenyl)ethanone derivatives, including 1-(2-hydroxy-5-methoxyphenyl)ethanone and 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone, exploring their anti-platelet aggregation potential (Akamanchi et al., 1999).

Crystallographic Studies

- Crystallographic studies have been conducted on derivatives of this compound, revealing insights into their molecular structure. For example, the crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime was analyzed, showcasing its unique derivative structure (Rao et al., 2014).

Photophysical and Photochemical Properties

- Photophysical and photochemical properties of compounds related to this compound have been studied. A research examined the photophysics of 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone, which shares similarities in structure, to understand its excited state properties and solvent effects (Morlet‐Savary et al., 2008).

Antimicrobial and Anti-inflammatory Activity

- Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. For instance, the synthesis and antimicrobial activity of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones were explored (Nagamani et al., 2018). Additionally, the anti-inflammatory activity of certain phenyl dimer compounds related to this chemical has been studied in vivo, providing insights into their potential therapeutic applications (Singh et al., 2020).

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action for this compound. If it’s used as a drug, the mechanism of action would depend on the biological target of the drug. If it’s used as a reagent in a chemical reaction, the mechanism of action would involve its reactivity as an aromatic ketone .

Future Directions

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-(4-methylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2S/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAXRWHPIVEYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2880837.png)

![7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2880839.png)

![1-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2880842.png)

![Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2880844.png)

![2-Cyclopropyl-5-(thiophen-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2880846.png)

![N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide]](/img/structure/B2880847.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2880848.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2880851.png)

![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide](/img/structure/B2880852.png)